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Abstract

This application note describes a stability-indicating reversed-phase high-performance liquid
chromatography (RP-HPLC) method for the determination of omarigliptin in the presence of
its degradation products. The method is suitable for routine quality control and stability testing
of omarigliptin in bulk drug and pharmaceutical formulations. The developed method
effectively separates omarigliptin from its degradation products formed under various stress
conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation. The
method was validated in accordance with International Council for Harmonisation (ICH)
guidelines to ensure its suitability for its intended purpose.

Introduction

Omarigliptin is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of
type 2 diabetes mellitus.[1] It works by increasing the levels of incretin hormones, which help to
control blood sugar levels.[1] To ensure the quality, safety, and efficacy of pharmaceutical
products, it is crucial to develop and validate stability-indicating analytical methods. These
methods are essential for monitoring the drug substance and drug product over time for any
changes in potency or the formation of degradation products. Forced degradation studies are a
key component of this process, providing insight into the degradation pathways and helping to
develop a specific and robust analytical method.[2][3]
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This application note provides a detailed protocol for a stability-indicating HPLC method for
omarigliptin, including the chromatographic conditions, forced degradation procedures, and
method validation parameters.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1. Optimized HPLC Chromatographic Conditions

Parameter Condition

Column Agilent ZORBAX C8 (250 x 4.6 mm, 5 um)
Mobile Phase 10uM Phosphate Buffer : Methanol (45:55, v/v)
Flow Rate 1.0 mL/min

Detection Wavelength 230 nm

Column Temperature Ambient (25 °C)

Injection Volume 10 uL

Run Time 10 minutes

Experimental Protocols
Preparation of Standard and Sample Solutions

Standard Stock Solution (100 pg/mL): Accurately weigh 10 mg of omarigliptin reference
standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the
mobile phase.

Working Standard Solution (10 pg/mL): Pipette 10 mL of the standard stock solution into a 100
mL volumetric flask and dilute to volume with the mobile phase.

Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an
amount of powder equivalent to 10 mg of omarigliptin to a 100 mL volumetric flask. Add
approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the
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mobile phase and mix well. Filter the solution through a 0.45 pum nylon syringe filter, discarding
the first few mL of filtrate. Pipette 10 mL of the filtered solution into a 100 mL volumetric flask
and dilute to volume with the mobile phase.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the specificity and stability-
indicating nature of the method.[2][4] Omarigliptin was found to be labile under hydrolytic
(acidic and alkaline), oxidative, photolytic, and thermal stress conditions.[2][4][5]

Acid Degradation: To 1 mL of the omarigliptin stock solution (100 pg/mL), add 1 mL of 0.1 N
HCI. Keep the solution at 60 °C for 2 hours. After cooling, neutralize the solution with 0.1 N
NaOH and dilute to 10 mL with the mobile phase.

Base Degradation: To 1 mL of the omarigliptin stock solution (100 pg/mL), add 1 mL of 0.1 N
NaOH. Keep the solution at 60 °C for 2 hours. After cooling, neutralize the solution with 0.1 N
HCI and dilute to 10 mL with the mobile phase.

Oxidative Degradation: To 1 mL of the omarigliptin stock solution (100 pg/mL), add 1 mL of
3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL
with the mobile phase.

Thermal Degradation: Expose the solid drug substance to a temperature of 105 °C in a hot air
oven for 6 hours.[6] After cooling, prepare a 10 pg/mL solution in the mobile phase.

Photolytic Degradation: Expose the solid drug substance to UV light (200 watt-hours/square
meter) in a photostability chamber for 7 days.[6] After exposure, prepare a 10 pg/mL solution in
the mobile phase.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[5] The
validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.researchgate.net/publication/380999975_Analysis_of_omarigliptin_forced_degradation_products_by_ultra-fast_liquid_chromatography_mass_spectrometry_and_in_vitro_toxicity_assay
https://pubmed.ncbi.nlm.nih.gov/38811368/
https://www.benchchem.com/product/b609743?utm_src=pdf-body
https://www.researchgate.net/publication/380999975_Analysis_of_omarigliptin_forced_degradation_products_by_ultra-fast_liquid_chromatography_mass_spectrometry_and_in_vitro_toxicity_assay
https://pubmed.ncbi.nlm.nih.gov/38811368/
https://www.researchgate.net/publication/341771571_Stability-Indicating_HPLC_Method_For_Estimation_Of_Omarigliptin_In_Tablets_-_Oxidative_And_Photolytic_Kinetics_And_Degradation_Products_Formed_Under_Oxidative_Conditions
https://www.benchchem.com/product/b609743?utm_src=pdf-body
https://www.benchchem.com/product/b609743?utm_src=pdf-body
https://www.benchchem.com/product/b609743?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7227910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7227910/
https://www.researchgate.net/publication/341771571_Stability-Indicating_HPLC_Method_For_Estimation_Of_Omarigliptin_In_Tablets_-_Oxidative_And_Photolytic_Kinetics_And_Degradation_Products_Formed_Under_Oxidative_Conditions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application
Check Availability & Pricing

Parameter Result
Linearity Range 0.5 - 20 pg/mL
Correlation Coefficient (r?) >0.999

Limit of Detection (LOD) 0.095 pg/mL
Limit of Quantification (LOQ) 0.125 pg/mL

Accuracy (% Recovery)

98.0% - 102.0%

Precision (% RSD)

< 2.0%

No interference from excipients or degradation

Specificit
P Y products
Robustness Robust
Visualizations

The following diagrams illustrate the key workflows in the development and application of this

stability-indicating HPLC method.
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Caption: Experimental workflow for the development and validation of a stability-indicating

HPLC method.
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Caption: Logical relationship of forced degradation studies on omarigliptin.

Conclusion

The developed RP-HPLC method is simple, accurate, precise, and specific for the

determination of omarigliptin in the presence of its degradation products. The method was

successfully validated as per ICH guidelines and can be effectively used for routine analysis

and stability studies of omarigliptin in bulk and pharmaceutical dosage forms. The forced

degradation studies confirmed the stability-indicating nature of the method, showing that

omarigliptin is susceptible to degradation under various stress conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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